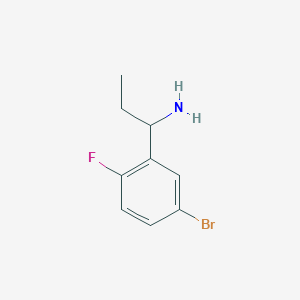

1-(5-Bromo-2-fluorophenyl)propan-1-amine

Description

Significance of Fluorinated Aromatic Amines as Functional Building Blocks in Organic Synthesis

Fluorinated aromatic amines are a class of organic compounds that have gained considerable attention as functional building blocks in synthesis. alfa-chemistry.comnumberanalytics.com The incorporation of fluorine atoms into an aromatic amine structure can significantly alter the molecule's electronic properties, stability, and biological activity. numberanalytics.comnih.gov Fluorine is the most electronegative element, and its presence can withdraw electron density from the aromatic ring, influencing the basicity of the amine group. alfa-chemistry.comnumberanalytics.com This modification can enhance the metabolic stability of molecules, a desirable trait in the development of pharmaceuticals. alfa-chemistry.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to the molecule. nih.govnih.gov This stability makes fluorinated compounds resistant to oxidation and other degradation reactions. numberanalytics.comnih.gov In the context of drug discovery, the introduction of fluorine can improve a compound's lipophilicity, which affects its ability to cross biological membranes. nih.gov As a result, fluorinated amines are widely used as intermediates in the synthesis of a variety of bioactive molecules, including drugs and agrochemicals. alfa-chemistry.comnumberanalytics.com The synthesis of these building blocks can be achieved through methods like the hydrogenation reduction of fluorine-containing nitro compounds or the direct fluoroamination of alkenes. alfa-chemistry.com

Overview of Brominated Aromatic Scaffolds in Modern Chemical Research

Brominated aromatic scaffolds are key structural motifs in many areas of chemical research, including medicinal chemistry and materials science. wku.edu The bromine atom, a halogen, can serve as a versatile functional handle in a variety of chemical transformations. Its presence on an aromatic ring provides a site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

These reactions allow for the elaboration of the aromatic scaffold, enabling the synthesis of complex molecular architectures from simpler brominated precursors. The synthesis of bromoarenes is often achieved through electrophilic aromatic substitution, though these reactions can sometimes require harsh conditions and may produce a mixture of isomers, making regioselectivity a key challenge. wku.edu Brominated aromatic compounds have been identified as structural components in numerous commercial products, including brominated flame retardants (BFRs). researchgate.net However, their utility in fine chemical synthesis, particularly in the construction of pharmaceutical intermediates, is a primary driver of ongoing research into their properties and reactions. wku.edu

Structural Classification of 1-(5-Bromo-2-fluorophenyl)propan-1-amine within Contemporary Organic Chemistry

This compound is classified as a chiral primary amine. Its structure is characterized by a central propane-1-amine backbone. The amine group is attached to the first carbon of the propane (B168953) chain, which is also a stereocenter, meaning the compound can exist as two different enantiomers, (R) and (S). This chirality is a critical feature, as different enantiomers can exhibit distinct biological activities.

The chiral amine is attached to a disubstituted phenyl ring. The substituents on the aromatic ring are a fluorine atom at the 2-position and a bromine atom at the 5-position. The fluorine atom is an electron-withdrawing group due to its high electronegativity, while the bromine atom is also electron-withdrawing and provides a reactive site for further synthetic modifications. The compound, therefore, belongs to the class of halogenated aromatic amines. Its specific combination of a chiral amine, a fluorinated phenyl group, and a brominated position makes it a highly functionalized and versatile building block in contemporary organic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁BrFN |

| Molecular Weight | 232.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1213494-04-2 ((R)-enantiomer) |

| Canonical SMILES | CCC(C1=C(C=CC(=C1)Br)F)N |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

1-(5-bromo-2-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3 |

InChI Key |

CDDJYOHZUZQHKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Br)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Bromo 2 Fluorophenyl Propan 1 Amine and Analogues

Established Synthetic Pathways to the 1-(5-Bromo-2-fluorophenyl)propan-1-amine Core

The fundamental structure of this compound can be assembled through various reliable synthetic routes. These pathways often begin with commercially available precursors and employ well-understood reaction mechanisms to build the target molecule.

A common strategy for synthesizing complex aniline (B41778) derivatives involves starting with a simpler, appropriately substituted aniline. In this context, 4-Bromo-2-fluoroaniline (B1266173) serves as a key starting material. researchgate.net This precursor already contains the required bromine and fluorine atoms in the correct positions on the aromatic ring. The synthesis proceeds by modifying the aniline group or by building the propan-1-amine side chain through a series of reactions. For instance, a multi-step synthesis can involve the N-alkylation of a precursor like 4-bromo-2-fluoroaniline as part of a sequence to build a more complex heterocyclic structure, which can then be further modified. researchgate.net

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. byu.edumasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the corresponding amine. byu.edu

For the synthesis of this compound, the corresponding ketone, 1-(5-Bromo-2-fluorophenyl)propan-1-one, is the logical precursor. nih.gov The reaction would proceed by treating this ketone with ammonia to form the transient imine, which is subsequently reduced using a suitable reducing agent. A variety of reducing agents can be employed, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of ketones. masterorganicchemistry.com Other modern protocols use agents like benzylamine-borane complex, which offers mild reaction conditions. byu.edu

Table 1: Comparison of Reductive Amination Reducing Agents

| Reducing Agent | Key Features | Considerations |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over ketones. masterorganicchemistry.com | Produces toxic cyanide byproducts upon workup. byu.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com | May be ineffective for some hindered ketones. byu.edu |

| Hydrogen with Metal Catalysts | Effective reducing method. | Can also reduce other functional groups like nitro or carbon-carbon multiple bonds. byu.edu |

| Benzylamine-Borane | Air-stable complex, operates under mild conditions. byu.edu | A newer protocol that may be a method of choice in many situations. byu.edu |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen (C-N) bonds. nih.govacs.org This methodology is instrumental in synthesizing fluorinated anilines by coupling an aryl halide or triflate with an amine. nih.govacs.orgnih.gov The synthesis of fluorinated anilines is valuable because the fluoroalkyl groups can enhance metabolic stability. nih.govnih.gov

While this method typically builds the N-aryl bond rather than the full propan-1-amine structure directly, it is crucial for creating key aniline-containing intermediates. The reaction often employs a palladium catalyst, a phosphine (B1218219) ligand (such as AdBippyPhos or Xantphos), and a base. nih.govacs.orgnih.gov A notable development is the use of weaker bases like potassium phenoxide (KOPh), which allows the reaction to proceed under milder conditions, preserving sensitive functional groups and accommodating the instability of some fluorinated aniline products. nih.govacs.orgnih.gov The turnover-limiting step in these reactions is often the reductive elimination from the palladium center to form the final C-N bond. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing a nucleophile, such as an amine, onto an aromatic ring by displacing a leaving group, typically a halide. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgbyjus.commasterorganicchemistry.com These substituents stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org

In the context of halogenated benzenes like those related to this compound, the fluorine atom itself can act as an effective leaving group in SNAr reactions, a counterintuitive fact given fluorine's high electronegativity. masterorganicchemistry.com The rate-limiting step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, an appropriately activated di-halogenated benzene (B151609) could undergo SNAr to introduce an amine functionality, although this is less common for this specific target compared to metal-catalyzed methods. nih.gov

Advanced Synthetic Approaches for Targeted Derivatives of this compound

Producing specific stereoisomers of this compound requires more sophisticated synthetic techniques that can control the three-dimensional arrangement of atoms.

The synthesis of a single enantiomer, such as (R)-1-(5-bromo-2-fluorophenyl)propan-1-amine, necessitates the use of asymmetric synthesis. These methods introduce chirality in a controlled manner to ensure the desired stereochemistry. This can be achieved in several ways:

Use of Chiral Catalysts: A prochiral starting material, like 1-(5-bromo-2-fluorophenyl)propan-1-one, can be converted to a single enantiomer of the amine through asymmetric reductive amination. This involves using a chiral catalyst that directs the reaction to favor one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction before being cleaved, leaving behind an enantiomerically enriched product.

Chiral Starting Materials: The synthesis can begin with a readily available chiral starting material, ensuring that the chirality is carried through the synthetic sequence.

Key reactions in asymmetric synthesis often involve metal carbenoid chemistry or phase-transfer catalysis using chiral catalysts, such as a Maruoka catalyst for enantioselective alkylation, to build chiral centers with high enantiomeric excess. nih.govnih.gov

Asymmetric Synthesis and Chiral Induction for Enantiopure this compound[7],[8],

Catalytic Asymmetric Hydrogenation of Imines and Enamines

The creation of chiral amines via the asymmetric hydrogenation of prochiral imines and enamines stands as one of the most efficient and atom-economical methods in organic synthesis. nih.gov This approach is favored for its sustainability, often producing minimal waste. acs.org The direct asymmetric hydrogenation (AH) of unsaturated nitrogen-containing compounds is considered a powerful strategy for obtaining optically active amines. nih.govacs.org

The process typically involves the use of transition-metal complexes with chiral ligands. researchgate.net Imines, in particular, present unique challenges compared to their ketone counterparts due to potential hydrolysis and the presence of E/Z isomers. nih.gov Nevertheless, significant advancements have been made in the asymmetric hydrogenation of both protected and unprotected imines. nih.gov A common and effective technique for generating amine-bearing stereocenters is the hydrogenation of an enamine, where the carbon-carbon double bond is adjacent to an amide group. youtube.com The amide's oxygen can act as a directing group for a metal catalyst, such as rhodium or ruthenium complexes with chiral phosphine ligands like DIPAMP or BINAP, respectively. youtube.com This coordination directs the hydride delivery to one face of the double bond, thereby setting the desired stereochemistry at the amine center. youtube.com

While specific examples detailing the asymmetric hydrogenation for this compound are not prevalent in the reviewed literature, the general principles are widely applicable. The synthesis would likely proceed through an imine or enamine intermediate derived from its corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one.

Table 1: Key Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Common Ligands | Application |

|---|---|---|

| Rhodium-based | Chiral phosphines (e.g., DIPAMP) | Asymmetric hydrogenation of enamines youtube.com |

| Ruthenium-based | Chiral phosphines (e.g., BINAP) | Asymmetric hydrogenation of enamines youtube.com |

Continuous-Flow Synthesis and Automated Methodologies in the Preparation of Complex Amines

The synthesis of complex organic molecules has been significantly advanced by the integration of artificial intelligence (AI) and robotic automation. youtube.com Automated synthesis platforms, often utilizing modular continuous-flow systems, can increase the speed and efficiency of producing a wide range of compounds, from small molecules to intricate organic structures, while reducing the potential for human error. youtube.com

These automated systems can perform entire multi-step syntheses. mpg.de A typical platform consists of an automated synthesizer that uses pre-filled reagent cartridges corresponding to specific reaction classes, such as reductive amination, which is a key process for converting ketones into complex amines. The system can generate, isolate, and purify the final product, followed by an automated washing sequence to prepare for the next synthesis without cross-contamination. Reconfigurable flow systems, where modules for different chemical transformations can be interchanged, offer the versatility to explore a wide chemical space and target many different compounds. mpg.de For instance, a robotic arm can reconfigure the setup by selecting and inserting different reactors into the flow stream and connecting the necessary tubing, allowing for a sequence of reactions to be performed autonomously. youtube.commpg.de This approach has been successfully used to synthesize various drug-like substances, demonstrating its potential to accelerate pharmaceutical research. youtube.com

Late-Stage Derivatization Strategies for Structural Diversification

Late-stage diversification is a powerful strategy in drug discovery and chemical biology for generating derivatives of a parent compound to explore structure-activity relationships. acs.orgnih.gov This approach involves modifying a complex molecular scaffold in the final steps of a synthesis, which can provide access to analogues that would be difficult to prepare using traditional methods. acs.orgacs.org The development of site-selective reactions, especially direct C–H functionalization, has made the synthesis of bioactive chemical probes more efficient. acs.org

This strategy allows for the rapid preparation of diverse compounds from a common, complex intermediate. nih.govacs.org By planning a synthesis with late-stage diversification in mind, chemists can access molecules with various substitution patterns around a shared carbon framework. nih.govacs.org For a molecule like this compound, the primary amine group serves as a key functional handle for derivatization. Additionally, the bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, further diversifying the molecular structure. These modifications can significantly impact the biological activity of the resulting compounds. explorationpub.comresearchgate.net

Precursors and Key Intermediates in the Synthesis of this compound

The selection of appropriate starting materials is fundamental to an efficient synthetic route. For this compound, key precursors include specific carbonyl compounds and nitroaromatics that provide the necessary carbon skeleton and functional groups.

Utilization of 1-(5-Bromo-2-fluorophenyl)ethanone as a Carbonyl Precursor

1-(5-Bromo-2-fluorophenyl)ethanone is a critical intermediate for synthesizing various pharmaceutical compounds. medchemexpress.com It serves as a direct precursor to the corresponding propanone derivative, 1-(5-bromo-2-fluorophenyl)propan-1-one, which can then be converted to the target amine. The synthesis of this compound from the ethanone (B97240) or propanone precursor would typically involve a reductive amination reaction. This process transforms the carbonyl group into an amine.

Table 2: Properties of 1-(5-Bromo-2-fluorophenyl)ethanone

| Property | Value | Source |

|---|---|---|

| CAS Number | 198477-89-3 | sigmaaldrich.comambeed.comsynquestlabs.comsigmaaldrich.com |

| Molecular Formula | C₈H₆BrFO | sigmaaldrich.comambeed.comsynquestlabs.com |

| Molecular Weight | 217.04 g/mol | sigmaaldrich.comambeed.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | XNRQIHIOKXQSPG-UHFFFAOYSA-N | sigmaaldrich.comambeed.com |

Role of 5-Bromo-2-fluoronitrobenzene and Related Nitro Compounds in Synthetic Routes

An alternative synthetic pathway to halogenated anilines, which are precursors to the final amine product, starts with nitrobenzene (B124822) derivatives. 5-Bromo-2-fluoronitrobenzene can be reduced to form 5-bromo-2-fluoroaniline (B1303259). lookchem.comchemicalbook.com One reported method for this reduction involves using iron powder in a mixture of acetic acid and ethanol, followed by a basic workup, to achieve a quantitative yield of the aniline. chemicalbook.com Another method involves catalytic hydrogenation using Raney nickel in methanol. google.com The resulting 5-bromo-2-fluoroaniline is a crucial intermediate used in the synthesis of various pharmaceutical compounds. lookchem.comresearchgate.net From this aniline, the propan-1-amine side chain can be constructed through various multi-step sequences to yield the target compound.

Table 3: Properties of 5-Bromo-2-fluoronitrobenzene

| Property | Value | Source |

|---|---|---|

| CAS Number | 364-73-8 | ambeed.com |

| Synonym | 1-Bromo-4-fluoro-2-nitrobenzene | chemicalbook.com |

| Molecular Formula | C₆H₃BrFNO₂ | N/A |

| Molecular Weight | 219.99 g/mol | N/A |

Preparation of Related Amine Analogues (e.g., 1-Amino-2-(5-bromo-2-fluorophenyl)propan-2-ol (B8477451), 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine)

The synthetic methodologies described can be adapted to produce a variety of structurally related amine analogues. These analogues are valuable for exploring how structural changes affect biological activity. For example, compounds like 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol and 3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine (B13556319) represent modifications to the side chain of the parent molecule. The synthesis of such analogues often involves multi-component reactions or the use of specifically functionalized building blocks to achieve the desired structure. mdpi.com The availability of these related compounds expands the chemical space for biological screening and drug development efforts.

Spectroscopic Characterization and Structural Elucidation of 1 5 Bromo 2 Fluorophenyl Propan 1 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the connectivity and environment of atoms. For 1-(5-Bromo-2-fluorophenyl)propan-1-amine, a combination of 1H, 13C, and 19F NMR experiments would be required for a complete assignment.

1H NMR and 13C NMR Analysis for Carbon Skeleton and Proton Environments

The 1H NMR spectrum of this compound is expected to reveal distinct signals for the protons of the ethyl group, the methine proton adjacent to the amine, the amine protons themselves, and the aromatic protons. The ethyl group would present as a triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2) protons, due to coupling with each other. The methine proton (CH-NH2) would likely appear as a triplet, coupling with the adjacent methylene protons. The aromatic region would display complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom.

The 13C NMR spectrum would complement the 1H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the neighboring atoms, particularly the electronegative fluorine and bromine atoms on the aromatic ring and the nitrogen atom of the amine group. For instance, the carbon atom bonded to the fluorine (C-F) would exhibit a large coupling constant (¹JC-F), a characteristic feature in 13C NMR of organofluorine compounds.

Table 1: Predicted 1H and 13C NMR Data for this compound (Note: This table is based on predicted values and analysis of similar structures, as direct experimental data was not found in the searched literature.)

| Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Multiplicity (1H) | Coupling Constants (Hz) |

| CH-NH2 | ~4.1 - 4.3 | ~50 - 55 | t | JH-H ≈ 6-7 |

| CH2-CH3 | ~1.6 - 1.8 | ~30 - 35 | m | |

| CH3 | ~0.9 - 1.1 | ~10 - 15 | t | JH-H ≈ 7 |

| NH2 | ~1.5 - 2.5 | - | br s | |

| Ar-H3 | ~7.4 - 7.6 | ~128 - 130 | d | ³JH-H ≈ 8-9 |

| Ar-H4 | ~7.1 - 7.3 | ~117 - 119 | t | ³JH-H ≈ 8-9 |

| Ar-H6 | ~7.6 - 7.8 | ~114 - 116 | d | ⁴JH-F ≈ 4-5 |

| Ar-C1 | - | ~135 - 137 | - | |

| Ar-C2 | - | ~158 - 162 | d | ¹JC-F ≈ 240-250 |

| Ar-C3 | - | ~128 - 130 | d | ³JC-F ≈ 8-10 |

| Ar-C4 | - | ~117 - 119 | d | ²JC-F ≈ 20-25 |

| Ar-C5 | - | ~120 - 122 | s | |

| Ar-C6 | - | ~114 - 116 | d | ²JC-F ≈ 20-25 |

Abbreviations: t = triplet, m = multiplet, br s = broad singlet, d = doublet.

19F NMR for Fluorine Atom Characterization

The 19F NMR spectrum is crucial for characterizing the fluorine-containing compound. For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-4). Analysis of these coupling constants can help confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and serves as a fingerprint for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations would appear at lower wavenumbers, typically in the 1000-1400 cm⁻¹ and 500-650 cm⁻¹ regions, respectively.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The C-H stretching vibrations would also be prominent. The C-Br bond, being a heavy atom bond, is expected to show a strong Raman signal at a low wavenumber.

Table 2: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is based on predicted values and analysis of similar structures, as direct experimental data was not found in the searched literature.)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (medium, sharp) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850 - 2970 (medium to strong) | Strong |

| Aromatic C=C Stretch | 1450 - 1600 (medium to strong) | Strong |

| N-H Bend (amine) | 1580 - 1650 (medium) | Weak |

| C-N Stretch | 1020 - 1250 (medium) | Medium |

| C-F Stretch | 1100 - 1300 (strong) | Medium |

| C-Br Stretch | 500 - 650 (strong) | Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₁₁BrFN), the molecular weight is approximately 232.09 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) cluster characteristic of a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the isotopes ⁷⁹Br and ⁸¹Br.

A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the C-C bond between the benzylic carbon and the ethyl group would be expected. This would lead to the formation of a stable benzylic iminium ion. The primary fragmentation of benzylamines often involves the loss of an ammonia (B1221849) molecule. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This table is based on predicted values and analysis of similar structures, as direct experimental data was not found in the searched literature.)

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 231/233 | [C₉H₁₁BrFN]⁺ | Molecular Ion (M⁺) |

| 202/204 | [C₇H₅BrF]⁺ | Loss of CH₃CH₂N (propylamine side chain) |

| 185 | [C₉H₁₀FN]⁺ | Loss of Br |

| 172/174 | [C₆H₃BrF]⁺ | Loss of C₃H₈N |

| 123 | [C₇H₆FN]⁺ | Loss of Br and C₂H₅ |

| 58 | [C₃H₈N]⁺ | Propylamine cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.

For this compound, HRMS analysis would be expected to confirm its molecular formula of C₉H₁₁BrFN. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive isotopic signature in the mass spectrum, further corroborating the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Adduct | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₂BrFN⁺ | Data not available |

| [M+Na]⁺ | C₉H₁₁BrFNNa⁺ | Data not available |

No specific experimental HRMS data for this compound has been found in the reviewed scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is routinely used to assess the purity of a compound and confirm its identity.

In the analysis of this compound, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or other impurities. The mass spectrometer would then provide mass-to-charge ratio (m/z) data for the eluting peaks, allowing for the confirmation of the molecular weight of the main component and the identification of any potential contaminants.

Table 2: Representative LC-MS Data for Purity Analysis

| Parameter | Value |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Retention Time | Data not available |

| Purity (%) | Data not available |

Specific experimental LC-MS parameters and results for the purity and identity confirmation of this compound are not available in the public scientific literature.

Theoretical Considerations of Predicted Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry is an emerging technique that provides information about the three-dimensional shape of an ion in the gas phase. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas.

While experimental CCS data for this compound are not currently available, theoretical CCS values can be predicted using various computational models. These predictions are based on the compound's structure and can be valuable for tentative identification in complex mixtures. For instance, predicted CCS values for the isomeric compound 1-(5-bromo-2-fluorophenyl)propan-2-amine have been calculated using the CCSbase prediction tool. parchem.com It is important to note that these values are for a different, though structurally similar, molecule and should not be directly attributed to this compound. The development of accurate CCS prediction models is an active area of research. nih.gov

Table 3: Predicted Collision Cross Section (CCS) Values for an Isomer

| Isomer | Adduct | Predicted CCS (Ų) |

|---|---|---|

| 1-(5-bromo-2-fluorophenyl)propan-2-amine | [M+H]⁺ | 143.9 parchem.com |

| 1-(5-bromo-2-fluorophenyl)propan-2-amine | [M+Na]⁺ | 155.0 parchem.com |

Experimental or predicted CCS values specifically for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's solid-state architecture.

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. Such an analysis would require the growth of a suitable single crystal of the compound. If successful, the resulting crystallographic data would provide invaluable insights into its molecular conformation and packing in the solid state.

While no direct data exists for the target compound, studies on related structures can offer a glimpse into the potential solid-state features. For example, the crystal structures of other substituted phenylpropanamines and related aromatic compounds have been determined, revealing details about their hydrogen bonding networks and other intermolecular forces that dictate their crystal packing. mdpi.comresearchgate.net However, direct extrapolation of these findings to this compound is not possible without experimental data for the specific compound.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z | Data not available |

No published single-crystal X-ray diffraction data for this compound could be located.

Computational Chemistry and Theoretical Investigations of 1 5 Bromo 2 Fluorophenyl Propan 1 Amine

Density Functional Theory (DFT) Studies for Electronic and Molecular Properties

DFT has become a standard method in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the electronic and molecular properties of organic molecules.

Optimized Molecular Geometry and Conformational Preferences

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized molecular geometry. For 1-(5-bromo-2-fluorophenyl)propan-1-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Due to the flexible propan-1-amine side chain, the molecule can exist in various conformations. A thorough conformational analysis would be necessary to identify the global minimum energy conformer and other low-energy isomers, which are crucial for understanding its biological activity and intermolecular interactions.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical hardness, and electronic excitation potential. A smaller energy gap generally suggests higher reactivity.

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be directly correlated with experimental spectroscopic data, such as that obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This correlation is vital for the structural confirmation of the molecule and the assignment of specific vibrational modes to the observed spectral bands.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map would identify regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, the MEP would highlight the electrostatic influence of the electronegative fluorine and bromine atoms, as well as the lone pair of electrons on the nitrogen atom.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate excited-state properties and electronic transitions. TD-DFT calculations can predict the electronic absorption spectra of a molecule, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). For this compound, this would allow for a theoretical prediction of its UV-Visible spectrum and an understanding of how its structure influences its absorption of light.

Theoretical Mechanistic Investigations for Synthetic Pathways

The synthesis of chiral amines like this compound can be approached through various routes, with asymmetric synthesis being a key strategy to obtain the desired enantiomer. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of these synthetic pathways, predict the most favorable reaction routes, and understand the origins of stereoselectivity.

A plausible synthetic route to this compound involves the asymmetric reduction of a corresponding imine or the reductive amination of a ketone precursor. Theoretical investigations can model the transition states of these reactions, providing insights into the energy barriers and the role of chiral catalysts. For instance, the asymmetric hydrogenation of an imine precursor, N-(5-bromo-2-fluorobenzylidene)propan-1-amine, using a chiral transition metal catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand) can be computationally modeled.

DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) for the substrate and a larger basis set like LANL2DZ for the metal center), can be used to map the potential energy surface of the reaction. This allows for the identification of the transition states for the formation of both the (R) and (S) enantiomers. The calculated energy difference between these transition states (ΔΔG‡) can be correlated with the predicted enantiomeric excess (ee) of the reaction.

Hypothetical Data for Asymmetric Imine Hydrogenation:

| Transition State | Catalyst System | Calculated Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | [Rh(DIPAMP)(COD)]BF4 | 0.0 | 95 |

| TS-(S) | [Rh(DIPAMP)(COD)]BF4 | 2.5 | |

| TS-(R) | [Ir(BINAP)(COD)]BF4 | 0.0 | 88 |

| TS-(S) | [Ir(BINAP)(COD)]BF4 | 1.8 |

This table presents hypothetical DFT-calculated relative free energies for the transition states leading to the (R) and (S) enantiomers of this compound via asymmetric hydrogenation of the corresponding imine. A lower relative free energy for the TS-(R) indicates that the formation of the (R)-enantiomer is kinetically favored.

Furthermore, computational models can explore the non-covalent interactions between the substrate, the catalyst, and the solvent, which are crucial in determining the stereochemical outcome. acs.org These models can reveal key interactions, such as hydrogen bonding or steric hindrance, that stabilize one transition state over the other, providing a rational basis for catalyst design and optimization.

Tautomeric Stability and Isomeric Equilibria via Computational Modeling

While this compound is primarily expected to exist in its amine form, computational studies can explore the possibility and relative stability of its tautomers. Tautomerism in this context would likely involve the migration of a proton. Although less common for simple amines compared to compounds with keto-enol or imine-enamine systems, understanding the potential for tautomerism is important for a complete chemical characterization.

One potential, though likely high-energy, tautomeric form could be an imine resulting from a 1,3-proton shift. Computational modeling using DFT can predict the relative energies of these tautomers in both the gas phase and in different solvents, which can significantly influence tautomeric equilibria. The Polarizable Continuum Model (PCM) is a common approach to simulate solvent effects. mdpi.com

The stability of different rotamers (conformational isomers) arising from rotation around the C-C and C-N single bonds is also a critical aspect that can be investigated computationally. These conformational preferences can influence the compound's biological activity and physical properties.

Hypothetical Data for Tautomeric and Isomeric Stability:

| Isomer/Tautomer | Method/Basis Set | Gas Phase Relative Energy (kcal/mol) | Solvated (Water) Relative Energy (kcal/mol) |

| This compound (Amine) | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| (E)-1-(5-Bromo-2-fluorophenyl)prop-1-en-1-amine (Enamine Tautomer) | B3LYP/6-311++G(d,p) | +15.2 | +12.5 |

| (Z)-1-(5-Bromo-2-fluorophenyl)prop-1-en-1-amine (Enamine Tautomer) | B3LYP/6-311++G(d,p) | +16.8 | +13.9 |

This table provides hypothetical relative energy data for the primary amine form of this compound and its potential enamine tautomers, calculated using DFT. The significantly higher relative energies of the tautomers suggest that the amine form is overwhelmingly more stable under standard conditions.

Studies on analogous systems, such as substituted anilines and other aromatic amines, have shown that the electronic nature of the substituents on the aromatic ring can influence tautomeric equilibria. rsc.orgnih.gov In the case of this compound, the electron-withdrawing effects of the bromine and fluorine atoms would likely impact the electron density on the amine group and the aromatic ring, which in turn would affect the relative stability of any potential tautomers. Computational analysis of properties like the molecular electrostatic potential (MEP) can provide further insights into the reactivity and intermolecular interactions of the stable conformers. nih.gov

Reaction Mechanisms and Reactivity Studies of 1 5 Bromo 2 Fluorophenyl Propan 1 Amine

Reaction Pathways Involving the Bromo-fluorophenyl Moiety

The halogenated phenyl ring of 1-(5-Bromo-2-fluorophenyl)propan-1-amine is a key site for synthetic transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on the bromo-fluorophenyl ring is a plausible reaction pathway, driven by the presence of the electron-withdrawing halogen atoms. While direct mechanistic studies on this compound are not extensively documented, the principles of SNAr reactions on similar substrates provide valuable insights. The fluorine atom, being more electronegative than bromine, typically acts as a better leaving group in SNAr reactions when the attack is ortho or para to an activating group. However, the position of the substituents and the nature of the nucleophile are critical.

Recent studies on related heterocyclic systems, such as 5-bromo-1,2,3-triazines, have revealed that SNAr reactions can proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway involving a Meisenheimer complex. nih.gov This concerted SNAr reaction is influenced by the nature of the nucleophile and the electronic properties of the aromatic system. nih.gov In the case of this compound, both the fluorine and bromine atoms can potentially be displaced by strong nucleophiles. The regioselectivity of this substitution would depend on the reaction conditions and the relative activation of the carbon-halogen bonds. For instance, studies on 5-bromo-2-fluoropyrimidine (B1268855) show that the fluoride (B91410) group can undergo nucleophilic aromatic substitution. ossila.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Leaving Group | Position | Activating Factors | Potential Nucleophiles |

|---|---|---|---|

| Fluorine | C2 | High electronegativity, ortho to the propan-1-amine group | Alkoxides, Thiolates |

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This method is highly versatile for creating new C-C bonds. For example, Suzuki-Miyaura reactions have been successfully performed on unprotected ortho-bromoanilines, demonstrating the feasibility of such couplings in the presence of a free amine group. nih.gov The synthesis of novel pyridine (B92270) derivatives has also been achieved via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001). researchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. This reaction is typically catalyzed by a palladium complex. organic-chemistry.org While direct examples with this compound are scarce, the Heck reaction is widely applied to aryl bromides. thieme-connect.denih.gov The reaction conditions can be tuned to favor the desired product.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond by coupling the aryl bromide with an amine. This would be a method to further functionalize the aromatic ring. The Buchwald-Hartwig amination has proven effective for a wide range of aryl halides and amines, including heterocyclic amines. wikipedia.orgnih.govacs.org The choice of phosphine (B1218219) ligand is often crucial for the success of these reactions. nih.gov

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryl, Styrene derivative |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, P(o-tol)₃ | Substituted Alkene |

Reactivity Profile of the Primary Amine Functionality

The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations, including derivatization and condensation reactions.

The nucleophilic nature of the primary amine allows for a range of derivatization reactions, which are useful for modifying the compound's properties or for preparing intermediates for further synthesis.

Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides to form amides. This is a common method for protecting the amine group or for introducing new functional moieties. For instance, the acylation of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) is a key step in the synthesis of certain pyridine derivatives. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is important in medicinal chemistry as the sulfonamide group is a common pharmacophore.

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out under conditions that favor the removal of water. The resulting imine can be a stable product or can be used as an intermediate for further reactions, such as reduction to a secondary amine or reaction with nucleophiles. The formation of imines is a fundamental reaction in organic synthesis and is applicable to a wide range of primary amines. nih.gov

Stereochemical Aspects of Reactions Involving the Chiral Center

The presence of a chiral center at the carbon atom bearing the amine group means that this compound exists as a pair of enantiomers, (R)- and (S)-1-(5-bromo-2-fluorophenyl)propan-1-amine. Reactions involving this chiral center can proceed with retention, inversion, or racemization of the stereochemistry, depending on the reaction mechanism.

When reactions occur at other parts of the molecule, the chiral center can still influence the stereochemical outcome of the reaction at a new stereocenter, a phenomenon known as diastereoselectivity. For example, in the synthesis of chiral heterocyclic compounds, chiral auxiliaries derived from α-phenylethylamine (a structurally related compound) are used to direct the stereoselective formation of new chiral centers. mdpi.com The stereochemistry of the starting material can have a significant impact on the biological activity of the final products. The synthesis of chiral benzylic amines is an active area of research, with methods being developed to control the stereochemistry at the benzylic position. nih.govresearchgate.net

In enzymatic reactions, the stereochemistry of the substrate is often critical. For example, the enzymatic resolution of racemic 1-phenylethanol (B42297) demonstrates the high stereoselectivity of enzymes, where one enantiomer reacts preferentially. nih.gov A similar selectivity would be expected for enzymatic transformations of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-1-(5-Bromo-2-fluorophenyl)propan-1-amine |

| (S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine |

| 5-Bromo-1,2,3-triazine |

| 5-Bromo-2-fluoropyrimidine |

| 5-Bromo-2-methylpyridin-3-amine |

| α-Phenylethylamine |

Isomerization and Rearrangement Pathways Pertinent to the Propan-1-amine Moiety

The propan-1-amine moiety of this compound is a focal point for potential isomerization and rearrangement reactions, which are critical to understanding its chemical behavior and stability. These transformations are often contingent on the reaction conditions, such as the presence of acidic or basic media, and can be significantly influenced by the electronic and steric nature of the substituted phenyl ring. The primary pathways for such rearrangements typically involve the formation of reactive intermediates, most notably carbocations at the benzylic position.

Under acidic conditions, protonation of the amine group can facilitate its departure as ammonia (B1221849), leading to the formation of a secondary benzylic carbocation. This carbocation is subject to rearrangement to form a more stable species. The stability of carbocations generally follows the order: tertiary > secondary > primary. youtube.combyjus.com In the case of the 1-(5-bromo-2-fluorophenyl)propyl cation, a 1,2-hydride shift from the adjacent carbon atom would lead to a more stable tertiary carbocation. libretexts.orgwikipedia.org

Furthermore, the presence of heteroatoms with lone pairs of electrons, such as the nitrogen of the amine group and the halogen substituents (bromine and fluorine), can lead to neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgvedantu.com This intramolecular participation can accelerate reaction rates and influence the stereochemical outcome of a reaction. wikipedia.orgyoutube.com The lone pair on the nitrogen atom can participate in the displacement of a leaving group, forming a strained three-membered aziridinium (B1262131) ring intermediate. youtube.comyoutube.com Similarly, the halogen atoms, despite their electron-withdrawing inductive effects, possess lone pairs that can participate in stabilizing an adjacent carbocation. researchgate.netnih.gov

Another potential rearrangement pathway for structures related to this compound is the α-iminol rearrangement. This rearrangement involves the isomerization of an α-hydroxy imine to an α-amino ketone. researchgate.netd-nb.infonih.gov While this compound itself is not an α-hydroxy imine, it could potentially be converted to one through oxidation. The rearrangement is typically driven by the relative thermodynamic stability of the resulting α-amino ketone. d-nb.info

Carbocation-Mediated Rearrangements

The formation of a carbocation at the benzylic carbon (the carbon attached to both the phenyl ring and the nitrogen) is a key step in several potential rearrangement pathways. This can be initiated by the acid-catalyzed removal of the amino group.

Once formed, the secondary benzylic carbocation can undergo a 1,2-hydride shift . In this process, a hydrogen atom from the adjacent carbon migrates with its bonding electrons to the positively charged carbon. This results in the formation of a more stable tertiary carbocation. The propensity for such a shift is dictated by the drive to achieve a lower energy state. libretexts.orgwikipedia.org

Alternatively, a 1,2-alkyl shift (in this case, an ethyl shift) could occur, though this is generally less favorable than a hydride shift unless it leads to a significantly more stable carbocation. The relative migratory aptitude of different groups often follows the order: hydride > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. slideshare.netwikipedia.orgquora.com

The stability of the carbocation, and thus the likelihood of these rearrangements, is also influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the bromine and fluorine atoms can destabilize the adjacent benzylic carbocation, potentially affecting the rates and pathways of rearrangement. stackexchange.com

| Rearrangement Type | Migrating Group | Initial Carbocation | Final Carbocation | Relative Plausibility |

| 1,2-Hydride Shift | H⁻ | Secondary Benzylic | Tertiary | High |

| 1,2-Ethyl Shift | CH₃CH₂⁻ | Secondary Benzylic | Secondary | Low |

This table presents a hypothetical comparison of the plausibility of different carbocation rearrangement pathways for the 1-(5-bromo-2-fluorophenyl)propyl cation, based on general principles of carbocation stability and migratory aptitude.

Neighboring Group Participation (NGP)

The substituents on this compound can act as internal nucleophiles, influencing the course of reactions through neighboring group participation.

NGP by the Amino Group: The lone pair of electrons on the nitrogen atom can attack the benzylic carbon, displacing a leaving group and forming a three-membered aziridinium ion intermediate. This type of participation is well-documented for nitrogen mustards and other β-amino halides. wikipedia.orgyoutube.comdalalinstitute.com While the amino group in the parent compound is not on a β-carbon relative to a leaving group, in related reactions or under specific conditions where the amine itself is modified to be a leaving group (e.g., through diazotization), this pathway could become relevant. nih.govnih.govresearchgate.net

NGP by Halogen Atoms: Both bromine and fluorine have lone pairs of electrons that can participate in stabilizing an adjacent carbocation, forming bridged halonium ion intermediates (a bromonium or fluoronium ion). researchgate.netnih.gov The ability of a halogen to act as a neighboring group generally decreases with increasing electronegativity. Therefore, bromine is a more effective neighboring group than fluorine. researchgate.netnih.gov This participation can influence the stereochemistry of substitution reactions at the benzylic carbon.

| Participating Group | Intermediate | Relative Effectiveness |

| Amino (N) | Aziridinium ion | High |

| Bromo (Br) | Bromonium ion | Moderate |

| Fluoro (F) | Fluoronium ion | Low |

This table provides a qualitative assessment of the potential for neighboring group participation by the substituents of this compound, based on established principles of anchimeric assistance.

α-Iminol Type Rearrangements

Should this compound undergo oxidation to form an α-hydroxy imine or a related species, an α-iminol rearrangement could occur. This is an isomerization that involves a 1,2-shift of an alkyl or aryl group. researchgate.netd-nb.infonih.gov In the context of the propan-1-amine moiety, this would likely involve the migration of the ethyl group. The reaction can be catalyzed by either acid or base and is driven by the formation of a more stable α-amino ketone. d-nb.infonih.gov The general mechanism involves the formation of an enamine intermediate.

The plausibility of such a rearrangement is dependent on an initial oxidation step, which is outside the direct isomerization pathways of the amine itself but represents a potential transformation under oxidative conditions.

Applications of 1 5 Bromo 2 Fluorophenyl Propan 1 Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The primary amine and the reactive handles on the aromatic ring of 1-(5-Bromo-2-fluorophenyl)propan-1-amine make it an ideal starting point for the synthesis of various heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the ability to readily synthesize them is of paramount importance.

While direct examples of using this compound in classic heterocyclic ring-forming reactions like the Pictet-Spengler or Bischler-Napieralski reactions are not extensively documented in readily available literature, its structural motifs suggest its potential utility in such transformations. For instance, the β-arylethylamine substructure, after appropriate modification, could theoretically undergo cyclization with aldehydes or ketones to form tetrahydroisoquinolines. rsc.orgmit.edu Similarly, conversion of the amine to an amide would furnish a substrate for the Bischler-Napieralski reaction to yield dihydroisoquinolines. nih.govgoogle.commdpi.com The presence of the bromo and fluoro substituents could influence the electronics and regioselectivity of these cyclizations.

More broadly, the amine functionality can be utilized in multicomponent reactions to generate complex heterocyclic frameworks in a single step. nih.gov The bromo substituent, in particular, opens the door for subsequent palladium-catalyzed cross-coupling reactions to further functionalize the heterocyclic core.

Role in the Construction of Fluorine-Containing Organic Scaffolds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov this compound is a valuable building block for creating such fluorine-containing scaffolds.

The compound provides a pre-installed fluorine atom on the aromatic ring, which can be carried through multi-step synthetic sequences. The bromine atom serves as a versatile functional handle for introducing further molecular complexity through various cross-coupling reactions. For example, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds at the site of the bromine atom, attaching aryl, heteroaryl, or alkyl groups. google.comnih.govnih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a wide range of amino groups. nih.govnih.govcapes.gov.br These reactions, performed on the fluorinated core, provide a powerful strategy for constructing a diverse array of complex fluorine-containing molecules.

| Reaction Type | Potential Coupling Partner | Resulting Scaffold Feature |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Biaryl scaffold with fluorine |

| Buchwald-Hartwig Amination | Primary/secondary amines | Arylamine scaffold with fluorine |

| Sonogashira Coupling | Terminal alkynes | Arylalkyne scaffold with fluorine |

| Heck Coupling | Alkenes | Arylalkene scaffold with fluorine |

Utilization in Diversity-Oriented Synthesis (DOS) and Rapid Analogue Synthesis (RAS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. capes.gov.brcam.ac.uk Rapid analogue synthesis (RAS) focuses on the quick generation of analogues of a lead compound to explore structure-activity relationships. The structural features of this compound make it a suitable scaffold for both DOS and RAS strategies.

Starting from this single chiral building block, a multitude of derivatives can be generated by leveraging the reactivity of the primary amine and the bromine atom. The amine can be acylated, alkylated, or used in reductive aminations to introduce a wide variety of substituents. Simultaneously, the bromine atom can participate in a range of palladium-catalyzed cross-coupling reactions to introduce diversity at the aromatic ring. This two-pronged approach allows for the rapid generation of a large and diverse library of compounds from a common core structure. The inherent chirality of the starting material also allows for the synthesis of enantiomerically pure compound libraries, which is crucial for studying biological activity. nih.gov

Application as a Core Structure for Ligand Design in Catalysis

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. Chiral amines, particularly those derived from 1-phenylethylamine, have been extensively used as scaffolds for the design of new ligands. nih.gov The structure of this compound, being a substituted analogue of 1-phenylethylamine, makes it an attractive candidate for the development of novel chiral ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.